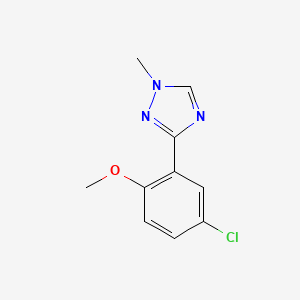
N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is a synthetic nucleotide analog. It is used in the field of nucleic acid chemistry, particularly in the synthesis of modified oligonucleotides. These modified oligonucleotides are valuable tools in molecular biology and medicinal chemistry for studying gene function and developing therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using groups like dimethoxytrityl (DMT).
Fluorination: Introduction of the fluorine atom at the 3’ position of the sugar.
Nucleobase Modification: The cytidine base is modified with a benzoyl group at the N4 position.
Phosphoramidite Formation: The final step involves the formation of the phosphoramidite group, which is essential for the incorporation of the nucleotide into oligonucleotides.
Industrial Production Methods
Industrial production methods for such compounds often involve automated synthesizers and high-throughput techniques to ensure consistency and purity. The use of solid-phase synthesis is common, where the nucleotide is assembled step-by-step on a solid support.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoramidite group, converting it to a phosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine in the presence of water or other mild oxidizing agents.
Reducing Agents: Sodium borohydride or other mild reducing agents.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
Oxidation: Formation of the corresponding phosphate.
Substitution: Formation of modified nucleotides with different functional groups.
Wissenschaftliche Forschungsanwendungen
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite has several applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in gene editing and gene silencing studies.
Medicine: Potential use in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Utilized in the production of diagnostic tools and molecular probes.
Wirkmechanismus
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with target nucleic acids. The fluorine atom at the 3’ position enhances the stability of the oligonucleotide and improves its binding affinity to complementary sequences. The benzoyl group at the N4 position of cytidine can influence the compound’s interaction with enzymes and other proteins involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxy-3’-fluorocytidine: Lacks the benzoyl and dimethoxytrityl groups.
N4-Benzoyl-3’-deoxy-3’-fluorocytidine: Lacks the dimethoxytrityl group.
5’-O-(4,4’-Dimethoxytrityl)-3’-deoxy-3’-fluorocytidine: Lacks the benzoyl group.
Uniqueness
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is unique due to the combination of modifications at the N4, 3’, and 5’ positions. These modifications enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in nucleic acid research and therapeutic development.
Eigenschaften
Molekularformel |
C46H51FN5O8P |
|---|---|
Molekulargewicht |
851.9 g/mol |
IUPAC-Name |
N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-41(47)39(59-44(42)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41+,42-,44-,61?/m1/s1 |
InChI-Schlüssel |
BYZDYCULMRMWKL-OEJVQKCDSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)







![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
